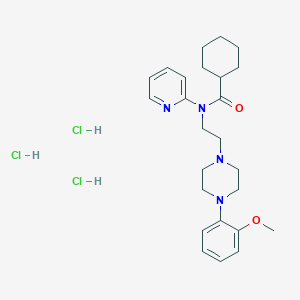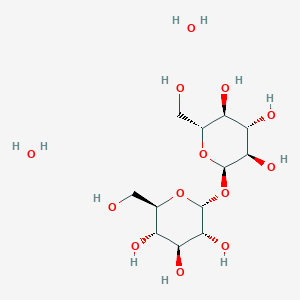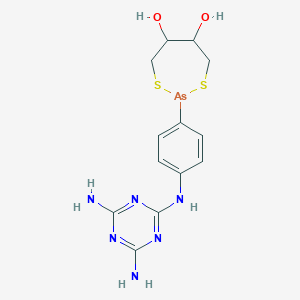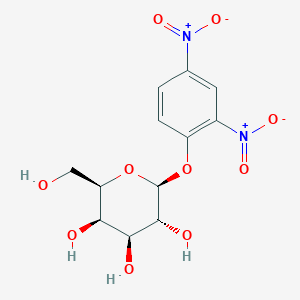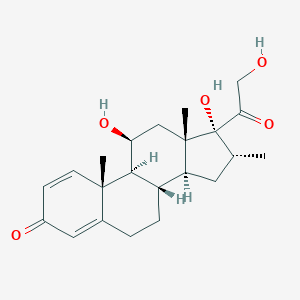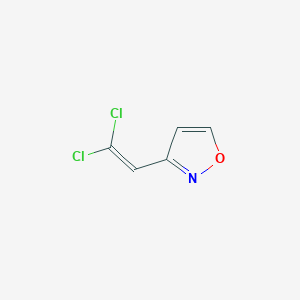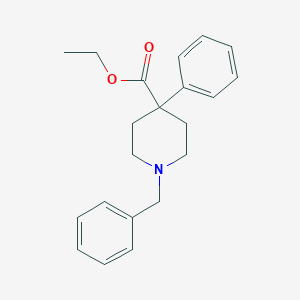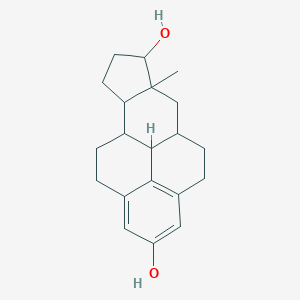
1,11-Ethanoestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Ethanoestradiol (EE2) is a synthetic estrogen compound that has been gaining attention in the scientific community due to its potential applications in various fields, including cancer research, reproductive biology, and drug development. EE2 is a modified form of estradiol, the primary female sex hormone, in which the carbon atoms at positions 1 and 11 are bridged by an ethylene group. This modification enhances the stability and potency of the compound, making it a valuable tool for investigating the biological effects of estrogen.
Mechanism Of Action
1,11-Ethanoestradiol exerts its biological effects by binding to estrogen receptors (ERs) and activating downstream signaling pathways. It has a higher affinity for ERs than estradiol, and can also bind to other estrogen-related receptors such as GPR30 and ER-X. 1,11-Ethanoestradiol can modulate gene expression, cell cycle progression, and apoptosis through various mechanisms, depending on the cell type and context.
Biochemical And Physiological Effects
1,11-Ethanoestradiol has been shown to have a wide range of biochemical and physiological effects, including:
- Stimulation of uterine growth and proliferation
- Regulation of bone metabolism and calcium homeostasis
- Modulation of lipid metabolism and insulin sensitivity
- Protection against oxidative stress and inflammation
- Alteration of neurotransmitter levels and behavior
Advantages And Limitations For Lab Experiments
1,11-Ethanoestradiol has several advantages as a research tool, including its high potency and stability, predictable pharmacokinetics, and well-characterized biological effects. However, there are also some limitations that should be considered, such as its potential to interfere with endocrine signaling and metabolism, and its complex interactions with other compounds and pathways. Careful experimental design and validation are necessary to ensure the specificity and reproducibility of 1,11-Ethanoestradiol-based studies.
Future Directions
There are several areas of future research that could benefit from the use of 1,11-Ethanoestradiol, including:
- Development of new cancer therapies based on 1,11-Ethanoestradiol or its derivatives
- Investigation of the role of 1,11-Ethanoestradiol in reproductive biology and fertility
- Exploration of the potential therapeutic applications of 1,11-Ethanoestradiol in other diseases, such as neurodegenerative disorders and metabolic syndrome
- Optimization of the synthesis and purification methods for 1,11-Ethanoestradiol, to improve yield and purity
- Evaluation of the safety and environmental impact of 1,11-Ethanoestradiol, as it is a potential endocrine disruptor and contaminant in water systems.
Conclusion
1,11-Ethanoestradiol is a promising compound with diverse applications in scientific research. Its unique structure and biological effects make it a valuable tool for investigating the mechanisms of estrogen signaling and developing new therapies for cancer and other diseases. Further studies are needed to fully explore the potential of 1,11-Ethanoestradiol and address the challenges associated with its use.
Synthesis Methods
1,11-Ethanoestradiol can be synthesized through a multi-step process starting from estradiol or other estrogenic compounds. The most common method involves the reaction of estradiol with ethylene oxide in the presence of a catalyst, followed by purification and characterization of the product. The yield and purity of 1,11-Ethanoestradiol can be optimized by adjusting the reaction conditions and purification methods.
Scientific Research Applications
1,11-Ethanoestradiol has been studied extensively for its potential applications in cancer research, particularly in breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, by inducing apoptosis and blocking estrogen receptor signaling. 1,11-Ethanoestradiol may also have therapeutic potential for other types of cancer, such as prostate cancer and ovarian cancer, due to its anti-proliferative and anti-angiogenic effects.
properties
CAS RN |
126559-87-3 |
|---|---|
Product Name |
1,11-Ethanoestradiol |
Molecular Formula |
C20H28O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-methylpentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-11(19),12,14-triene-5,13-diol |
InChI |
InChI=1S/C20H26O2/c1-20-10-13-3-2-11-8-14(21)9-12-4-5-15(19(13)18(11)12)16(20)6-7-17(20)22/h8-9,13,15-17,19,21-22H,2-7,10H2,1H3 |
InChI Key |
VJYIHOQKUAASLD-UHFFFAOYSA-N |
SMILES |
CC12CC3CCC4=C5C3C(C1CCC2O)CCC5=CC(=C4)O |
Canonical SMILES |
CC12CC3CCC4=C5C3C(C1CCC2O)CCC5=CC(=C4)O |
synonyms |
1,11 beta-ethanoestradiol 1,11-ethanoestradiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



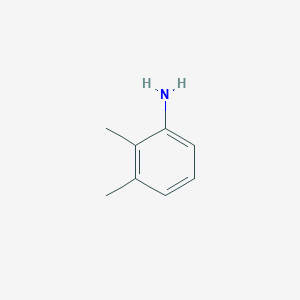
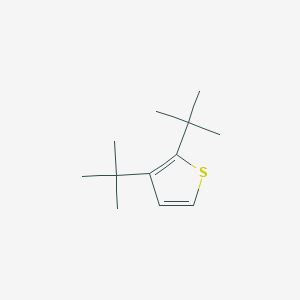
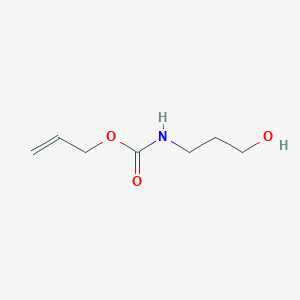
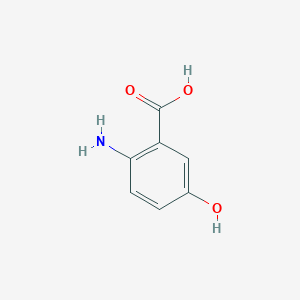
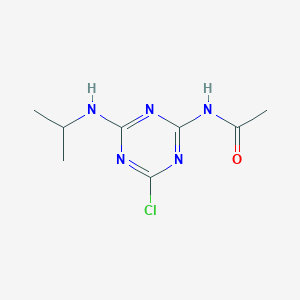
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
